1'-[(4-benzylpiperidin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE typically involves multiple steps, starting with the preparation of key intermediates such as 4-benzylpiperidine and 1,3-dioxane derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
1’-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
1’-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1’-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A structurally related compound with similar pharmacological properties.
1-Benzyl-4-piperidone: Another related compound used in the synthesis of various medicinal agents.
Uniqueness
1’-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1'-[(4-benzylpiperidin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C24H28N2O3/c27-23-24(28-15-6-16-29-24)21-9-4-5-10-22(21)26(23)18-25-13-11-20(12-14-25)17-19-7-2-1-3-8-19/h1-5,7-10,20H,6,11-18H2 |
InChI Key |
USGBLGWZHXTKOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C3=CC=CC=C3N(C2=O)CN4CCC(CC4)CC5=CC=CC=C5)OC1 |
Origin of Product |
United States |
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